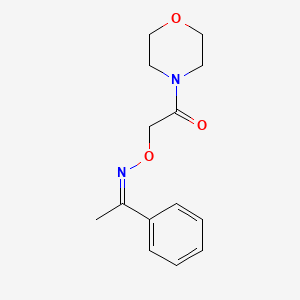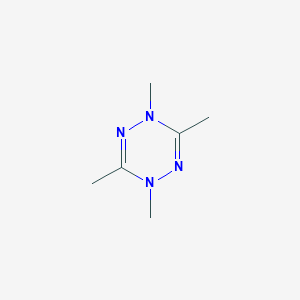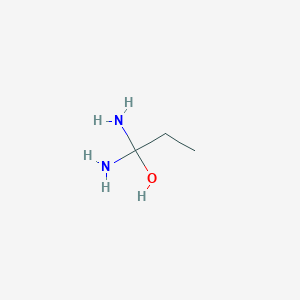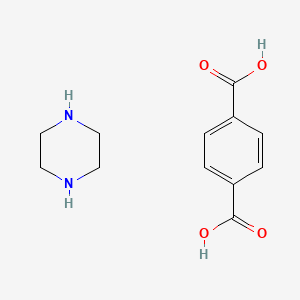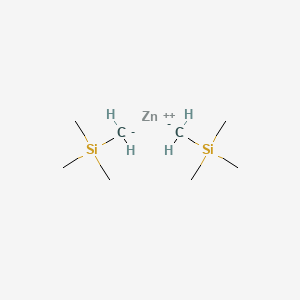
zinc;methanidyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;methanidyl(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a methanidyl group, with zinc as a coordinating metal. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;methanidyl(trimethyl)silane typically involves the reaction of trimethylsilane with a zinc-containing reagent under controlled conditions. One common method includes the use of a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents . This reaction is performed under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are utilized . This method is efficient and suitable for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;methanidyl(trimethyl)silane undergoes various chemical reactions, including:
Reduction: It acts as a hydride donor in reduction reactions, converting aldehydes to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming tetraorganosilanes.
Hydrosilylation: This compound is used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organomagnesium reagents, chlorosilanes, and various catalysts such as zinc and copper . Reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include alcohols, tetraorganosilanes, and various hydrosilylated compounds .
Applications De Recherche Scientifique
Zinc;methanidyl(trimethyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which zinc;methanidyl(trimethyl)silane exerts its effects involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations . These intermediates interact with target molecules, leading to the desired chemical modifications. The compound’s unique structure allows it to participate in both radical and nucleophilic reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the zinc coordination.
Triethylsilane: Another trialkylsilane used in similar applications but with different reactivity due to the ethyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, similar to zinc;methanidyl(trimethyl)silane.
Uniqueness
This compound is unique due to the presence of zinc, which imparts distinct reactivity and coordination properties. This makes it particularly useful in reactions requiring specific catalytic or coordination environments .
Propriétés
Numéro CAS |
41924-26-9 |
|---|---|
Formule moléculaire |
C8H22Si2Zn |
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
zinc;methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
Clé InChI |
DFLIVUBDYHRQFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


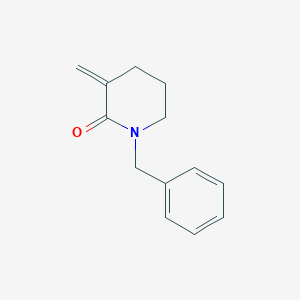
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
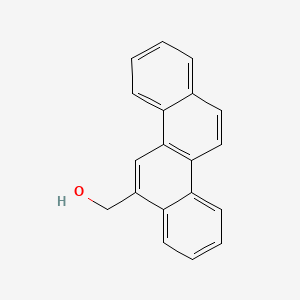
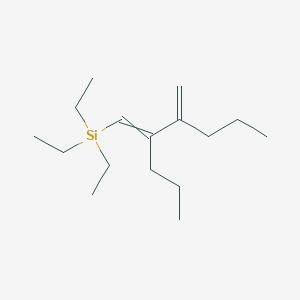
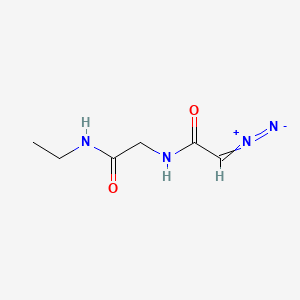
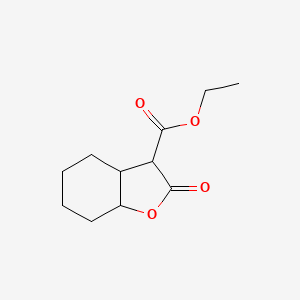
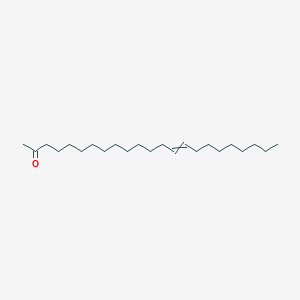
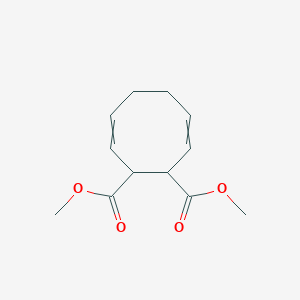
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
